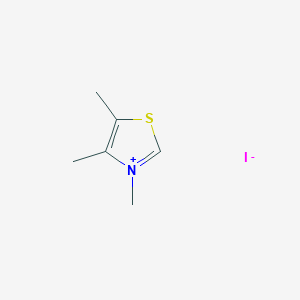

3,4,5-Trimethylthiazolium iodide

説明

3,4,5-Trimethylthiazolium iodide is a thiazolium salt characterized by methyl substituents at positions 3, 4, and 5 of the heterocyclic ring. It is widely utilized as a precursor for generating N-heterocyclic carbene (NHC) catalysts, which are critical in organic synthesis. Key applications include its role in benzoin condensation and radical-mediated reactions, where its substitution pattern significantly influences catalytic behavior . Studies have demonstrated its efficacy in controlled dehomologation and redox-lactonization processes, particularly in carbohydrate chemistry, where steric and electronic effects of the methyl groups enhance intermediate stability .

特性

IUPAC Name |

3,4,5-trimethyl-1,3-thiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NS.HI/c1-5-6(2)8-4-7(5)3;/h4H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQUCPBIRQBSQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459879 | |

| Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62993-85-5 | |

| Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylthiazolium iodide can be synthesized through nitrogen methylation of thiazoles using iodomethane. The reaction involves the methylation of the nitrogen atom in the thiazole ring, resulting in the formation of the thiazolium iodide salt .

Industrial Production Methods: The industrial production of thiazolium, 3,4,5-trimethyl-, iodide typically involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .

化学反応の分析

Types of Reactions: 3,4,5-Trimethylthiazolium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolium iodide to other thiazole derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, cyanides, and thiolates can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .

科学的研究の応用

Photovoltaic Applications

One of the most promising applications of TMI is in the field of perovskite solar cells . Recent studies have demonstrated that TMI can serve as an effective passivating agent, enhancing the performance and stability of perovskite solar cells (PSCs).

Performance Enhancement

- Passivation Effects : TMI has been shown to significantly improve the thermal stability and opto-electrical properties of PSCs. By passivating surface defects, TMI reduces recombination paths at the perovskite/hole transport material (HTM) interface, leading to enhanced open-circuit voltage (VOC) and fill factor (FF) .

- Humidity Resistance : The presence of TMI reduces thermal diffusion and degradation due to humidity, which is critical for maintaining the efficiency of unencapsulated PSCs .

Case Study: Device Fabrication

In a comparative study, devices fabricated using TMI-based passivating agents exhibited a notable increase in power conversion efficiency (PCE) compared to control samples. The study evaluated various compositions of perovskite materials, confirming that TMI's interaction with perovskite surfaces leads to improved charge extraction and overall device performance .

| Parameter | Control Sample | TMI-Passivated Sample |

|---|---|---|

| Power Conversion Efficiency (%) | 18.2 | 21.5 |

| Open-Circuit Voltage (V) | 0.95 | 1.05 |

| Fill Factor (%) | 75 | 80 |

Organic Synthesis

TMI also finds utility in organic synthesis as a reagent in various chemical reactions. Its thiazolium structure allows it to participate in reactions such as:

- Methylation Reactions : TMI can act as a methylating agent due to its reactive iodide component, facilitating the introduction of methyl groups into organic molecules.

- Catalysis : Thiazolium salts, including TMI, can serve as catalysts in several organic transformations, enhancing reaction rates and selectivity.

Biological Research

In biological contexts, TMI has been investigated for its potential effects on cellular processes. Some studies suggest that thiazolium compounds may influence:

作用機序

The mechanism of action of thiazolium, 3,4,5-trimethyl-, iodide involves its interaction with specific molecular targets. In the Stetter reaction, the compound acts as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds. The thiazolium ion stabilizes the reaction intermediates, allowing the reaction to proceed efficiently .

類似化合物との比較

Comparison with Structurally Similar Thiazolium Salts

Structural Analog: 3,4-Dimethyl-5-(2-Hydroxyethyl)thiazolium Iodide

This compound features a 2-hydroxyethyl group at position 5 instead of a methyl group. The hydroxyl moiety improves solubility in polar solvents, broadening its utility in acyloin and polyketone syntheses. Unlike 3,4,5-trimethylthiazolium iodide, this derivative facilitates additions to α,β-unsaturated ketones, attributed to enhanced hydrogen-bonding interactions from the hydroxyethyl group .

Key Differences:

- Substituent Effects : The trimethyl variant’s steric bulk limits substrate accessibility but stabilizes reactive intermediates (e.g., Breslow intermediates). In contrast, the hydroxyethyl group introduces polar functionality, favoring different reaction pathways.

- Catalytic Performance : this compound exhibits superior radical stability in EPR studies, critical for radical-mediated reactions, while the hydroxyethyl analog excels in carbonyl additions due to its solvation properties .

Other Thiazolium Derivatives

Thiazolium salts with varied substituents (e.g., aryl, benzyl) are less common in catalysis due to reduced electronic tunability. For instance, thiazolium salts with electron-withdrawing groups (e.g., nitro) show diminished catalytic activity compared to methyl-substituted analogs .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

Role of Substitution in Radical Stability

EPR studies reveal that this compound generates stable radical intermediates during benzoin condensation. The methyl groups enhance spin delocalization, reducing recombination rates and enabling selective transformations. In contrast, analogs with fewer methyl groups (e.g., 3,4-dimethyl derivatives) show fragmented radical signals, correlating with lower catalytic efficiency .

Substrate-Dependent Reactivity

In dehomologation reactions, this compound achieves high selectivity for lactone formation due to stabilization of lactol intermediates. For example, it converts 3-O-Bn glucose to 2-O-Bn arabinose (55% yield) under optimized conditions, outperforming other thiazolium salts in redox-lactonization .

Limitations of Non-Methylated Analogs

Thiazolium salts lacking methyl groups (e.g., 3-benzyl derivatives) exhibit poor thermal stability and rapid decomposition under basic conditions, limiting their utility in high-temperature reactions .

生物活性

3,4,5-Trimethylthiazolium iodide (TMTI) is a quaternary ammonium compound known for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of TMTI, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₇H₉N₂S.I

- Molecular Weight : 250.22 g/mol

- Appearance : Yellow powder

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of TMTI against various bacterial strains. Research indicates that TMTI exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. The compound's effectiveness is comparable to traditional antibiotics such as norfloxacin, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of TMTI

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Norfloxacin |

| Bacillus cereus | 16 µg/mL | Norfloxacin |

Cytotoxicity Studies

Cytotoxicity assessments reveal that TMTI possesses low hemolytic and cytotoxic effects on human liver cells (Chang Liver), indicating a favorable safety profile for potential therapeutic applications .

Antiaggregatory and Anticoagulant Activities

TMTI has also been investigated for its anticoagulant properties. Studies indicate that it can inhibit platelet aggregation, suggesting its potential use in preventing thrombotic events. The compound's mechanism appears to involve interference with the coagulation cascade .

Kinetic Studies in Organic Reactions

In addition to its biological activities, TMTI serves as an effective catalyst in organic reactions such as the benzoin condensation. Kinetic studies demonstrate that TMTI facilitates this reaction efficiently, highlighting its utility in synthetic organic chemistry .

Table 2: Kinetic Parameters for Benzoin Condensation Catalyzed by TMTI

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| This compound | 30 | 85 |

| Triethylamine | 45 | 75 |

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by researchers focused on testing the efficacy of TMTI against MRSA strains. The results indicated that TMTI not only inhibited growth but also reduced biofilm formation, which is crucial for MRSA pathogenicity. This study suggests that TMTI may be a promising candidate for developing new antimicrobial agents .

Case Study 2: Evaluation of Anticoagulant Properties

In another investigation, the anticoagulant effects of TMTI were assessed in vitro using human platelet-rich plasma. The findings revealed that TMTI significantly inhibited platelet aggregation induced by various agonists, providing insights into its potential therapeutic applications in cardiovascular diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。